molecular formula C18H15N5O4S2 B2496330 3-nitro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392292-19-2

3-nitro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2496330
CAS No.: 392292-19-2
M. Wt: 429.47
InChI Key: FDBQPHZEGDTCKX-UHFFFAOYSA-N
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Description

The compound 3-nitro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide features a 1,3,4-thiadiazole core substituted at position 2 with a benzamide group (bearing a nitro group at the meta position) and at position 5 with a thioether-linked ethyl chain terminating in a ketone and an m-tolylamino moiety. This structure combines electron-withdrawing (nitro) and hydrophobic (m-tolyl) groups, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O4S2/c1-11-4-2-6-13(8-11)19-15(24)10-28-18-22-21-17(29-18)20-16(25)12-5-3-7-14(9-12)23(26)27/h2-9H,10H2,1H3,(H,19,24)(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDBQPHZEGDTCKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of 1,3,4-thiadiazole derivatives with diverse substituents. Below is a comparative analysis with structurally or functionally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Biological Activity Synthetic Method Highlights Reference
3-nitro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (Target) - 3-Nitrobenzamide
- Thioethyl-ketone-m-tolylamino
Not explicitly reported (inferred anticancer) Likely analogous to (thioether/amide)
4-nitro-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide - 4-Nitrobenzamide
- Thioethyl-ketone-thiazolylamino
Not reported Similar to target, differing in aromatic amine
N-(5-(2-Cyano-3-(4-nitrophenyl)acrylamido)-1,3,4-thiadiazol-2-yl)benzamide (7e) - 4-Nitrophenyl acrylamido
- Cyano group
Anticancer (pro-apoptotic, cell cycle arrest) Acrylamido coupling via ethyl bromopropionate
N-(5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl)benzamide derivatives (6a–6s) - Cyclohexylamino
- Varied oxadiazole-thioethyl substituents
Antifungal (ergosterol biosynthesis inhibition) Thiol-alkylation and hydrazide cyclization
N-(5-((2-(Piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives (7a–7l) - Piperidinyl ethylthio
- Varied benzamide substituents
Acetylcholinesterase inhibition DCC/HOBt-mediated amide coupling

Key Observations

The m-tolylamino moiety offers hydrophobicity, contrasting with the heterocyclic thiazolylamino () or polar cyclohexylamino groups (), which may affect membrane permeability or target binding .

Biological Activity Trends: Compounds with nitro groups (e.g., 7e in ) exhibit anticancer activity via pro-apoptotic mechanisms, suggesting the target compound may share similar properties .

Synthetic Methodologies :

  • The target’s thioether linkage likely follows protocols analogous to , where ethyl bromoacetate reacts with thiol-containing intermediates .
  • Amide coupling (e.g., benzamide attachment) is commonly achieved using DCC/HOBt () or direct condensation () .

m-Tolyl’s hydrophobicity may enhance logP values relative to more polar analogs (e.g., thiazole derivatives in ) .

Q & A

Basic: What are the optimized synthetic routes and critical reaction parameters for this compound?

Methodological Answer:
The synthesis involves multi-step organic reactions, typically including:

  • Step 1: Formation of the thiadiazole core via cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., H₂SO₄ or POCl₃) .
  • Step 2: Introduction of the 2-oxo-2-(m-tolylamino)ethylthio moiety through nucleophilic substitution, requiring controlled pH (7–8) and anhydrous solvents (e.g., DMF or THF) .
  • Step 3: Coupling with 3-nitrobenzamide using carbodiimide-based coupling agents (e.g., EDC or DCC) in the presence of a catalyst like DMAP .

Key Optimization Strategies:

  • Temperature Control: Maintain 0–5°C during coupling to minimize side reactions .
  • Solvent Choice: Use polar aprotic solvents (e.g., DMF) to enhance reaction efficiency .
  • Purification: Employ column chromatography with silica gel (ethyl acetate/hexane gradient) or recrystallization from methanol .

Basic: Which spectroscopic and crystallographic techniques are essential for structural confirmation?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR identifies protons and carbons in the thiadiazole ring (δ 7.8–8.2 ppm for aromatic protons) and the m-tolylamino group (δ 2.3 ppm for methyl) .
    • 2D NMR (COSY, HSQC) resolves overlapping signals in complex regions .
  • Infrared Spectroscopy (IR): Confirms amide C=O stretching (~1680 cm⁻¹) and nitro group absorption (~1520 cm⁻¹) .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 488.05) .
  • X-ray Crystallography: Resolves 3D conformation using SHELX software; critical for confirming dihedral angles between the benzamide and thiadiazole planes .

Advanced: How can contradictions between spectroscopic and crystallographic data be resolved?

Methodological Answer:
Discrepancies (e.g., unexpected NOE correlations vs. crystal packing effects) require:

Multi-technique Validation: Cross-check NMR data with XRD results to distinguish dynamic solution-state behavior from static crystal structures .

Computational Modeling: Use density functional theory (DFT) to simulate NMR chemical shifts and compare with experimental data .

Temperature-Dependent NMR: Probe conformational flexibility by varying measurement temperatures (e.g., 25°C to −40°C) .

Advanced: What in vitro assays are suitable for evaluating its biological activity?

Methodological Answer:

  • Antimicrobial Screening:
    • MIC Assays: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
  • Anticancer Activity:
    • MTT Assay: Assess cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme Inhibition:
    • Kinase/Protease Assays: Use fluorogenic substrates to measure inhibition of target enzymes (e.g., EGFR kinase) .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

Methodological Answer:

  • Functional Group Modification:
    • Replace the nitro group with electron-withdrawing groups (e.g., CF₃) to enhance membrane permeability .
    • Introduce heterocyclic substituents (e.g., imidazole) to improve target binding .
  • Bioisosteric Replacement:
    • Substitute the thiadiazole ring with 1,2,4-triazole to assess impact on solubility and activity .
  • Pharmacophore Mapping:
    • Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with the m-tolylamino group) .

Methodological: What computational approaches predict target interactions?

Methodological Answer:

  • Molecular Docking:
    • Dock the compound into active sites (e.g., tubulin or DNA topoisomerase II) using PDB structures (e.g., 1SA0) .
  • Molecular Dynamics (MD):
    • Simulate binding stability over 100 ns trajectories (GROMACS) to evaluate residence time and conformational changes .
  • QSAR Modeling:
    • Develop regression models (e.g., CoMFA) correlating substituent electronegativity with anticancer activity .

Data Analysis: How to troubleshoot low yields in the final coupling step?

Methodological Answer:
Common Issues and Solutions:

Issue Solution Reference
Incomplete activationUse fresh EDC/HOBt and ensure anhydrous conditions
Steric hindranceSwitch to bulkier coupling agents (e.g., DIC)
Side reactionsAdd 4-dimethylaminopyridine (DMAP) as a catalyst
Poor solubilityOptimize solvent (e.g., DMF:DCM 1:1)

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